BenchChemオンラインストアへようこそ!

6,7-Dehydro Gliclazide

Pharmaceutical impurity profiling Structural elucidation Mass spectrometry

6,7-Dehydro Gliclazide is a specified impurity of the second‑generation sulfonylurea oral hypoglycemic agent Gliclazide, formally designated Gliclazide EP Impurity E and Gliclazide BP Impurity E under the European and British Pharmacopoeias, respectively. Its chemical definition is 1‑[(4‑methylphenyl)sulfonyl]‑3‑(3,3a,4,6a‑tetrahydrocyclopenta[c]pyrrol‑2(1H)‑yl)urea (CAS 1808087‑53‑7), with molecular formula C₁₅H₁₉N₃O₃S and exact monoisotopic mass 321.1147 Da.

Molecular Formula C₁₅H₁₉N₃O₃S
Molecular Weight 321.39
Cat. No. B1162485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dehydro Gliclazide
Synonyms4-Methyl-N-(((3aR,6aS)-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl)benzenesulfonamide;  Gliclazide Impurity E
Molecular FormulaC₁₅H₁₉N₃O₃S
Molecular Weight321.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dehydro Gliclazide (Gliclazide EP Impurity E): Structural Identity & Pharmacopoeial Baseline


6,7-Dehydro Gliclazide is a specified impurity of the second‑generation sulfonylurea oral hypoglycemic agent Gliclazide, formally designated Gliclazide EP Impurity E and Gliclazide BP Impurity E under the European and British Pharmacopoeias, respectively [1]. Its chemical definition is 1‑[(4‑methylphenyl)sulfonyl]‑3‑(3,3a,4,6a‑tetrahydrocyclopenta[c]pyrrol‑2(1H)‑yl)urea (CAS 1808087‑53‑7), with molecular formula C₁₅H₁₉N₃O₃S and exact monoisotopic mass 321.1147 Da [2]. The compound differs from the parent drug Gliclazide (C₁₅H₂₁N₃O₃S; MW 323.41 g/mol) by the presence of a double bond between positions 6 and 7 of the cyclopenta[c]pyrrole ring, which removes two hydrogen atoms and creates a planar, rigidified ring system [3]. Commercially, the compound is supplied as a high‑purity reference standard (≥95 % by HPLC) for pharmaceutical quality control and analytical method development . Typical storage conditions are 2–8 °C in a dry, light‑protected environment to preserve the integrity of the unsaturated ring [4].

Why Gliclazide EP Impurity E Cannot Be Replaced by Other In‑Class Compounds in Analytical or Procurement Workflows


Gliclazide EP Impurity E (6,7‑Dehydro Gliclazide) cannot be interchanged with Gliclazide, with other Gliclazide pharmacopoeial impurities (A, B, C, D, F, G), or with other sulfonylurea drug substances or their impurities because the European Pharmacopoeia monograph mandates a specified‑impurity control strategy that treats each impurity as a discrete, individually quantifiable entity with its own acceptance criterion [1]. The structural hallmark of Impurity E—a 6,7‑double bond that rigidifies the cyclopenta[c]pyrrole scaffold—confers a chromatographic retention time, mass spectrometric fragmentation pattern, and physicochemical property set (notably a calculated logP shift from 1.5 in Gliclazide to 2.6 in Impurity E) that are orthogonal to those of other Gliclazide‑related substances [2][3]. Consequently, an analytical reference standard of Impurity E is essential for system suitability testing, peak identification, and quantification in stability‑indicating HPLC or UPLC methods; substituting another impurity (e.g., Impurity A or Impurity F) would lead to erroneous retention‑time assignments, misidentification of critical degradation pathways, and failure to meet regulatory filing requirements for Abbreviated New Drug Applications (ANDAs) or commercial batch release [4]. The quantitative evidence below demonstrates the specific ways in which 6,7‑Dehydro Gliclazide is differentiated from its closest structural neighbors and why this differentiation directly affects procurement decisions in analytical, regulatory, and R&D settings.

Quantitative Differentiation Evidence: 6,7‑Dehydro Gliclazide vs. Closest Analogs and In‑Class Candidates


Structural Differentiation: 6,7‑Olefin Introduces Ring Rigidification and a Systematic 2‑Da Mass Shift

6,7‑Dehydro Gliclazide incorporates a carbon‑carbon double bond between positions 6 and 7 of the cyclopenta[c]pyrrole ring that is absent in the parent drug Gliclazide and in all other commonly monitored Gliclazide impurities (Impurity A, B, C, D, F, G) [1]. This unsaturation eliminates two hydrogen atoms, reducing the molecular formula from C₁₅H₂₁N₃O₃S (Gliclazide) to C₁₅H₁₉N₃O₃S and the molecular weight from 323.41 g/mol to 321.39 g/mol, a net change of −2.02 Da [2][3]. The exact monoisotopic mass differential is −2.01565 Da. The double bond also constrains the conformational freedom of the five‑membered ring, producing a more planar geometry that influences chromatographic retention and spectroscopic signatures .

Pharmaceutical impurity profiling Structural elucidation Mass spectrometry

Lipophilicity Shift: XLogP3 Increases from 1.5 (Gliclazide) to 2.6 (6,7‑Dehydro Gliclazide)

PubChem‑computed XLogP3 values for Gliclazide and 6,7‑Dehydro Gliclazide are 1.5 and 2.6, respectively [1][2]. The difference of +1.1 log units, attributable to the introduction of the 6,7‑double bond, indicates a substantial increase in lipophilicity that directly affects reversed‑phase HPLC retention. Under typical C18 conditions, 6,7‑Dehydro Gliclazide is expected to exhibit a longer retention time than Gliclazide, enabling baseline resolution required by the European Pharmacopoeia [3]. No other Gliclazide EP impurity shares this specific logP value; for example, Impurity F (a geometrical isomer) has a similar molecular weight but a distinct polar surface area and logP profile [4].

Lipophilicity Chromatographic retention ADME prediction

Chromatographic Orthogonality: Impurity E Resolves from Impurity F (Geometrical Isomer) Under Pharmacopoeial UPLC Conditions

A validated stability‑indicating UPLC method using an Acquity CSH C18 column (50 mm × 2.1 mm, 1.7 µm), isocratic mobile phase (65 % 5 mM ammonium acetate pH 4 / 35 % acetonitrile‑enriched buffer), and UV detection at 227 nm established that Impurity F (a specified geometrical isomer) elutes at a distinct retention time relative to Gliclazide, while Impurity E possesses its own characteristic retention window under the same conditions [1]. The European Pharmacopoeia prescribes that Impurity E must be individually quantified and resolved from Gliclazide and all other specified impurities; failure to use an authentic Impurity E reference standard results in co‑elution risks and inaccurate impurity profiling [2]. The chromatographic behaviour of Impurity E is directly traceable to the 6,7‑olefin that alters the molecule’s shape and electronic distribution, further differentiating it from Impurity D (a saturated‑ring isomer carrying the same molecular formula as Gliclazide) [3].

UPLC method validation Stability-indicating assay Pharmacopoeial compliance

Supplier‑Declared Purity and Storage: Benchmark ≥95 % HPLC Purity with Cold‑Chain Requirement

Major suppliers of 6,7‑Dehydro Gliclazide reference standards, including Sigma‑Aldrich (AA Blocks) and SynZeal, consistently report a purity specification of ≥95 % by HPLC . The required storage condition is 2–8 °C in a light‑protected, dry environment, reflecting the sensitivity of the unsaturated ring system to thermal and photolytic degradation [1]. In contrast, Gliclazide API is typically stored at controlled room temperature (15–25 °C) with no special light‑protection requirement beyond standard pharmaceutical practice [2]. This operational difference means that laboratories must provision dedicated refrigerated storage and plan for cold‑chain shipping when ordering Impurity E, a logistical factor that does not apply to the parent drug or to more thermostable impurities such as Impurity A (p‑toluenesulfonamide) [3].

Reference standard procurement Quality control Stability

Regulatory Identity: Unique Pharmacopoeial Designation as Impurity E with Specified Acceptance Limits

Under the European Pharmacopoeia (Ph. Eur.) and British Pharmacopoeia (BP) monographs for Gliclazide, 6,7‑Dehydro Gliclazide is explicitly codified as Impurity E, distinct from Impurities A, B, C, D, F, and G [1]. Each specified impurity has an individual acceptance limit; while the EP generally applies a limit of ≤0.10 % for unspecified impurities and ≤0.20 % for total impurities, Impurity E must be controlled at or below its own monograph‑defined threshold [2]. This regulatory partitioning means that a Gliclazide API batch cannot be released without quantitative data for Impurity E generated using a qualified reference standard of proven identity and purity [3]. In contrast, second‑generation sulfonylureas outside the Gliclazide class (e.g., Glibenclamide, Glimepiride, Glipizide) possess entirely different impurity profiles; their respective EP impurity designations bear no structural or analytical relationship to 6,7‑Dehydro Gliclazide [4].

Pharmacopoeial compliance ANDA regulatory filing Impurity control strategy

High‑Value Application Scenarios for 6,7‑Dehydro Gliclazide (Gliclazide EP Impurity E) in Analytical, Regulatory, and R&D Workflows


Pharmacopoeial System Suitability and Peak Identification in HPLC/UPLC Methods

In every Gliclazide monograph method, the system suitability test requires injection of a resolution solution containing Gliclazide and its specified impurities, including Impurity E. The distinct retention time and UV spectrum of 6,7‑Dehydro Gliclazide—driven by its higher XLogP3 (2.6 vs. 1.5 for Gliclazide) [1]—serve as a critical marker for column performance and mobile‑phase integrity. Laboratories that substitute a different Gliclazide‑related substance for Impurity E risk failing the resolution criterion (typically ≥1.5 between Gliclazide and the nearest impurity), leading to method invalidation and delayed batch release [2].

Stability‑Indicating Assay Validation for ANDA Submissions

Regulatory guidance (ICH Q3A/Q3B) requires that ANDA filers demonstrate the ability to detect and quantify all specified and unspecified impurities in stability studies. 6,7‑Dehydro Gliclazide may form as a degradation product under acidic or thermal stress conditions, making a certified reference standard of Impurity E indispensable for forced‑degradation studies, method validation, and establishment of the impurity acceptance criteria in the drug product specification [3][4]. Using the correct Impurity E standard ensures that stability‑indicating methods can discriminate it from co‑eluting degradants such as Impurity F, which is a geometrical isomer with a different toxicological profile [5].

Impurity Fate‑and‑Purge Studies During Gliclazide API Process Development

During route scouting and process optimization, API manufacturers must demonstrate that process‑related impurities are adequately purged. 6,7‑Dehydro Gliclazide, arising from a dehydrogenation side reaction, is used as a spike‑and‑recovery marker to validate the purification efficiency of the final recrystallization step. Its unique molecular weight (321.39 g/mol) and mass‑spectral signature allow precise quantification by LC‑MS even at levels below 0.05 % . The cold‑chain storage requirement (2–8 °C) must be factored into the procurement timeline to ensure the standard remains stable throughout the study.

Cross‑Validation of Compendial Methods with Alternative Chromatographic Techniques

When transferring a pharmacopoeial HPLC method to UPLC or when implementing a new detection mode (e.g., charged‑aerosol detection or high‑resolution MS), the laboratory must verify that Impurity E is correctly identified and quantified. The verified logP difference and characteristic MS/MS fragmentation pattern of 6,7‑Dehydro Gliclazide provide orthogonal confirmation of peak identity, reducing the risk of misidentification in complex matrices such as tablet excipient blends or biological fluids [6].

Quote Request

Request a Quote for 6,7-Dehydro Gliclazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.